(1R,3R)-2,2-Dimethyl-3-pyridin-4-ylcyclopropane-1-carboxylic acid
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Overview
Description
The description of an organic compound usually includes its molecular formula, structural formula, and IUPAC name. It may also include information about the compound’s source or method of synthesis .
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
The molecular structure of a compound is often determined using spectroscopic methods such as NMR, IR, and mass spectrometry. X-ray crystallography can also be used to determine the 3D structure of a molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It may include the reaction conditions, the products formed, and the mechanism of the reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, optical activity, and reactivity. These properties can be determined through various experimental methods .Scientific Research Applications
Insecticidal Activity and Pheromones
- Derivatives of 2,2-dimethyl-3-substitued-cyclopropanecarboxylic acid, closely related to the requested compound, show significant insecticidal activity. These derivatives, part of the natural pyrethroids found in pyrethrum plants, are often used in agriculture for pest control. Interestingly, related structures are also found in insect sex pheromones, like those discovered in the striped mealybug, Ferrisia virgata (Tabata & Ichiki, 2017).
Synthesis and Characterization
- The synthesis of γ-Lactone of 1R-CIS 2,2-Dimethyl-3-(2,2,2-tribromo-1-hydroxyethyl)cyclopropane Carboxylic Acid, a key intermediate for deltamethrin, demonstrates the importance of this compound in creating potent pyrethroids (Kulkarni & Toke, 1989).
Biotransformation
- Biotransformation studies involving the highly enantioselective synthesis of 3-substituted 2,2-dimethylcyclopropanecarboxylic acids and amides highlight the efficiency and enantioselectivity of nitrile hydratase and amidase enzymes. This process is particularly significant for the synthesis of chrysanthemic acids in both enantiomeric forms (Wang & Feng, 2003).
Pesticide Discovery
- The structure of (1R,3R)-2,2-Dimethyl-3-pyridin-4-ylcyclopropane-1-carboxylic acid and its derivatives, particularly with the inclusion of a pyridine ring, play a significant role in pesticide discovery. These compounds are known for controlling a wide range of soil insect pests in various crops (Liu, Feng, Liu & Zhang, 2006).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(1R,3R)-2,2-dimethyl-3-pyridin-4-ylcyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-11(2)8(9(11)10(13)14)7-3-5-12-6-4-7/h3-6,8-9H,1-2H3,(H,13,14)/t8-,9+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBSOXAIEYPYIHO-BDAKNGLRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)O)C2=CC=NC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]([C@H]1C(=O)O)C2=CC=NC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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